
EAM-2201
概要
説明
科学的研究の応用
EAM2201 has been studied for its potential to interact with various drug-metabolizing enzymes. It has been shown to inhibit the activities of cytochrome P450 enzymes and uridine 5’-diphospho-glucuronosyltransferases in human liver microsomes . This makes it a valuable tool for studying drug-drug interactions and the metabolism of other compounds . Additionally, EAM2201 has been used in forensic toxicology to understand its metabolism and detect its presence in biological samples .
作用機序
EAM2201は、カンナビノイド受容体CB1とCB2で完全アゴニストとして作用する 。 これは、これらの受容体に高い親和性で結合し、デルタ-9-テトラヒドロカンナビノール(THC)の効果を模倣する 。 これらの受容体の活性化は、知覚、気分、認知の変化を含む様々な生理学的効果をもたらす 。 関連する分子標的と経路には、アデニル酸シクラーゼの阻害とイオンチャネルの調節が含まれる .
類似化合物の比較
EAM2201は、JWH-210やAM-2201などの他の合成カンナビノイドと構造的に類似している 。 これは、ナフチル環の4位にエチル基、ペンチル鎖にフッ素原子を持つためユニークである 。 この構造修飾により、カンナビノイド受容体への結合親和性と効力が向上する .
類似化合物のリスト
- JWH-210
- AM-2201
- MAM-2201
- THJ-2201
生化学分析
Biochemical Properties
EAM-2201 interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the activities of major drug-metabolizing enzymes, cytochrome P450s (CYPs), and uridine 5′-diphospho-glucuronosyltransferases (UGTs) in human liver microsomes . The metabolites of this compound are produced by defluorination, hydroxylation, carboxylation, dehydrogenation, N-dealkylation, and/or glucuronidation .
Cellular Effects
This compound influences cell function by acting as a potent agonist for the cannabinoid receptors
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
準備方法
合成経路と反応条件
EAM2201の合成は、4-エチル-1-ナフタレンイルクロリドと1-(5-フルオロペンチル)-1H-インドール-3-カルボン酸を、炭酸カリウムなどの塩基の存在下で反応させることを含む 。 反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われる .
工業生産方法
EAM2201の工業生産は、同様の合成経路に従うが、より大規模に行われる。 このプロセスは、大型反応器を使用し、反応条件を厳密に制御して、最終製品の高収率と純度を確保する .
化学反応の分析
反応の種類
EAM2201は、次のような様々な化学反応を受ける。
酸化: EAM2201は、酸化されてヒドロキシル化代謝物を生成する.
還元: EAM2201では、還元反応はあまり一般的ではない。
一般的な試薬と条件
主な生成物
これらの反応から生成される主な生成物には、EAM2201のヒドロキシル化およびカルボキシル化誘導体がある .
科学研究への応用
EAM2201は、様々な薬物代謝酵素との相互作用の可能性について研究されている。 ヒト肝臓ミクロソームにおいて、シトクロムP450酵素とウリジン5'-ジホスホ-グルクロノシル転移酵素の活性を阻害することが示されている 。 これは、薬物間相互作用や他の化合物の代謝を研究するための貴重なツールとなる 。 また、EAM2201は、法中毒学において、その代謝を理解し、生物学的試料中の存在を検出するために使用されてきた .
類似化合物との比較
EAM2201 is structurally similar to other synthetic cannabinoids such as JWH-210 and AM-2201 . it is unique due to the presence of an ethyl group at the 4-position of the naphthyl ring and a fluorine atom on the pentyl chain . This structural modification enhances its binding affinity and potency at the cannabinoid receptors .
List of Similar Compounds
- JWH-210
- AM-2201
- MAM-2201
- THJ-2201
生物活性
(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, commonly referred to as EAM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This compound is structurally related to other synthetic cannabinoids, such as JWH-210, and exhibits significant psychoactive properties. Understanding its biological activity is crucial for both therapeutic applications and risk assessment in the context of substance abuse.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C26H26FNO
- Molecular Weight: 387.4891 g/mol
- CAS Number: 1364933-60-7
The compound features an ethyl group on the naphthalene moiety and a fluoropentyl chain attached to the indole structure, which enhances its affinity for cannabinoid receptors.
This compound acts primarily as a full agonist at the cannabinoid receptors (CB1 and CB2). This interaction leads to various physiological effects similar to those produced by Δ9-tetrahydrocannabinol (THC), the active component of cannabis. The high potency of this compound can result in more intense effects compared to THC due to its ability to activate these receptors more effectively.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Cannabinoid Receptor Agonism | This compound binds strongly to CB1 and CB2 receptors, leading to psychoactive effects. |
Psychoactive Effects | Users report effects such as euphoria, relaxation, and altered perception. |
Toxicological Effects | Associated with severe adverse reactions including tachycardia, hallucinations, and potential respiratory depression. |
Case Studies and Research Findings
Recent studies have highlighted the risks associated with synthetic cannabinoids like this compound. For instance:
- Case Reports of Toxicity : There have been multiple case reports linking this compound use to severe health complications, including cardiovascular events and psychiatric disturbances. Users have experienced symptoms such as agitation, psychosis, and seizures following consumption .
- Potency Comparison : Research indicates that synthetic cannabinoids can be significantly more potent than THC. For example, studies suggest that this compound may produce effects at lower doses than cannabis-derived products due to its full agonist properties at cannabinoid receptors .
- Risk Assessment Reports : The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has documented instances of mass poisonings linked to synthetic cannabinoids, emphasizing the unpredictable nature of their potency and effects .
特性
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXPXDWLZORPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745434 | |
Record name | EAM 2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-60-7 | |
Record name | (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EAM-2201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EAM 2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EAM-2201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does EAM-2201 interact with its target and what are the downstream effects?
A1: this compound acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the precise downstream effects are still under investigation, activation of CB receptors is known to influence various physiological processes, including mood, appetite, pain perception, and memory.
Q2: What is known about the metabolism of this compound?
A2: Research indicates that this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYPs) . Studies utilizing human liver microsomes and recombinant CYPs have identified specific CYP enzymes involved in its metabolism, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Further research has also explored the potential for this compound to inhibit certain CYP and UGT (uridine 5′-diphospho-glucuronosyltransferases) enzymes, suggesting a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .
Q3: Are the metabolites of this compound biologically active?
A3: Yes, research suggests that several major phase I metabolites of this compound retain activity at cannabinoid receptors . This finding implies that these metabolites may contribute to the overall effects of the parent compound and could potentially prolong its duration of action.
Q4: What analytical techniques are used to study this compound?
A4: Several analytical methods are employed to detect, identify, and quantify this compound and its metabolites. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution LC-Orbitrap-MS/MS . These techniques provide the sensitivity and selectivity needed to analyze complex biological samples and differentiate this compound from other compounds.
Q5: What are the implications of this compound being found in forensic samples?
A5: The detection of this compound in forensic samples, such as those described in case reports , highlights its emergence as a new psychoactive substance. This finding underscores the importance of developing and refining analytical methods for its detection and identification, especially in the context of forensic investigations and clinical toxicology.
Q6: Has this compound been detected in products like "spice-like" herbal mixtures?
A6: Yes, this compound has been identified and quantified in "spice-like" herbal mixtures, indicating its presence in products marketed and sold as alternatives to cannabis . This discovery raises concerns about the potential health risks associated with the use of such products, as their composition and potency can vary significantly.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。